1,3-dimethyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the double reductive amination reaction, where a pyrrolidine derivative is reacted with a purine precursor under specific conditions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in an alcohol.
Scientific Research Applications
1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like α-glucosidase and aldose reductase by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the breakdown of carbohydrates, which is beneficial in managing blood sugar levels.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: Similar in structure but lacks the pyrrolidine ring.
Caffeine: Contains a similar purine core but with different substituents.
Theobromine: Another purine derivative with different functional groups.
Uniqueness
1,3-DIMETHYL-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications compared to other purine derivatives .
Properties
Molecular Formula |
C13H17N5O3 |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O3/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-5-3-4-6-17/h8H,3-7H2,1-2H3 |
InChI Key |
IQDGCDIDUZKKGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC3 |
Origin of Product |
United States |
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